

Technical Dossier: Properties of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate*

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This document provides a detailed overview of the physicochemical properties and synthetic background of **tert-butyl 7-methyl-1,4-diazepane-1-carboxylate**, a key building block in contemporary medicinal chemistry.

Molecular Weight and Composition

The molecular formula for **tert-butyl 7-methyl-1,4-diazepane-1-carboxylate** is C₁₁H₂₂N₂O₂.^[1] ^[2]^[3] The exact molecular weight is derived from the summation of the atomic weights of its constituent atoms. The compound's molecular weight is approximately 214.30 g/mol .^[2]^[3]

A detailed breakdown of the molecular composition and weight is provided in the table below.

Constituent Element	Symbol	Atomic Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	11	12.011	132.121
Hydrogen	H	22	1.008	22.176
Nitrogen	N	2	14.007	28.014
Oxygen	O	2	15.999	31.998
Total		214.309		

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.

Synthetic Protocol Overview

The synthesis of chiral diazepane carboxylates is a critical process for creating intermediates used in the development of active pharmaceutical ingredients. For instance, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate serves as a reactant in the preparation of Suvorexant, a medication for treating insomnia.[\[4\]](#)

A representative synthetic approach involves the protection of a diamine precursor. A general protocol for a related Boc-protection is outlined below.

Experimental Protocol: N-Boc Protection of a Diamine

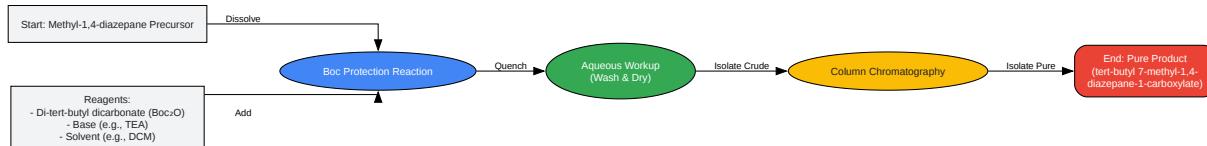
- Objective: To selectively protect one nitrogen atom of a diamine precursor with a tert-butyloxycarbonyl (Boc) group.
- Materials:
 - Diamine precursor (e.g., a methyl-substituted 1,4-diazepane)
 - Di-tert-butyl dicarbonate (Boc₂O)
 - Dichloromethane (DCM) or similar aprotic solvent

- Triethylamine (TEA) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Procedure:
 - The diamine precursor is dissolved in dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.
 - The solution is cooled to 0 °C in an ice bath.
 - Triethylamine (1.1 equivalents) is added to the solution to act as a base.
 - Di-tert-butyl dicarbonate (1.0 equivalent), dissolved in a minimal amount of dichloromethane, is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO_3 and brine.
 - The organic layer is separated, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure using a rotary evaporator.
 - The resulting crude product is purified by column chromatography on silica gel to yield the pure tert-butyl protected diazepane.

Logical Workflow for Synthesis

The synthesis of **tert-butyl 7-methyl-1,4-diazepane-1-carboxylate** follows a logical progression from a starting diamine to the final protected product. This workflow is essential for ensuring yield and purity.



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Caption: Synthetic workflow for Boc-protection of a diamine.

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References

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- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Technical Dossier: Properties of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569449#tert-butyl-7-methyl-1-4-diazepane-1-carboxylate-molecular-weight>

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